molecular formula C27H25NO4 B11137459 1-(4-Tert-butylphenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Tert-butylphenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11137459
M. Wt: 427.5 g/mol
InChI Key: UEUFVZZCMZCEKA-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Tert-butylphenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chromeno[2,3-c]pyrrole Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted phenylhydrazine and a chromone derivative, under acidic or basic conditions.

    Introduction of the Furan-2-ylmethyl Group: This step can involve a Friedel-Crafts alkylation reaction where the furan ring is introduced to the chromeno[2,3-c]pyrrole core.

    Addition of the Tert-butylphenyl Group: This can be done via a Suzuki coupling reaction, where a boronic acid derivative of the tert-butylphenyl group is coupled with a halogenated intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-(4-Tert-butylphenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. The presence of multiple functional groups allows for interactions with various biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural complexity and functional diversity make it a promising scaffold for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan and chromeno[2,3-c]pyrrole moieties could facilitate binding to specific molecular targets, influencing pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the tert-butyl group can enhance its stability and lipophilicity, while the furan ring can introduce additional sites for chemical modification.

Properties

Molecular Formula

C27H25NO4

Molecular Weight

427.5 g/mol

IUPAC Name

1-(4-tert-butylphenyl)-2-(furan-2-ylmethyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H25NO4/c1-16-7-12-21-20(14-16)24(29)22-23(17-8-10-18(11-9-17)27(2,3)4)28(26(30)25(22)32-21)15-19-6-5-13-31-19/h5-14,23H,15H2,1-4H3

InChI Key

UEUFVZZCMZCEKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC=C(C=C5)C(C)(C)C

Origin of Product

United States

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